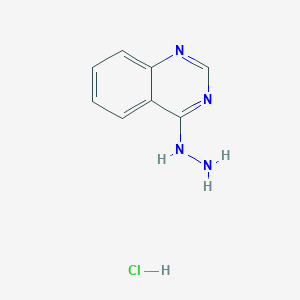

4-Hydrazinylquinazoline hydrochloride

Description

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

quinazolin-4-ylhydrazine;hydrochloride |

InChI |

InChI=1S/C8H8N4.ClH/c9-12-8-6-3-1-2-4-7(6)10-5-11-8;/h1-5H,9H2,(H,10,11,12);1H |

InChI Key |

BPKRPEGKLVLEEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydrazinylquinazoline Hydrochloride

Precursor Synthesis and Halogenated Quinazoline (B50416) Derivatives

The synthesis of 4-hydrazinylquinazoline hydrochloride typically begins with the preparation of halogenated quinazoline precursors, most notably 4-chloroquinazoline (B184009).

Preparation of 4-Chloroquinazoline and Related Halogenated Quinazoline Intermediates

The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines is a common and critical step. A widely employed method involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For instance, 4-hydroxyquinazoline (B93491) can be effectively converted to 4-chloroquinazoline by refluxing with thionyl chloride. google.com The addition of a catalytic amount of dimethylformamide (DMF) can facilitate this conversion. google.com The reaction proceeds by transforming the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Similarly, 2,4-dichloroquinazoline (B46505) can be prepared from 2,4-quinazolinedione (also known as benzoyleneurea) through chlorination. google.comnih.gov This reaction is often carried out using a chlorinating agent like phosphorus oxychloride, sometimes in the presence of an aliphatic amide as a solvent. google.com These halogenated quinazolines are versatile intermediates due to the reactivity of the C-Cl bond, which allows for subsequent nucleophilic substitution reactions. lmaleidykla.ltnih.govrsc.org

A general scheme for the synthesis of 4-chloroquinazolines from the corresponding quinazolin-4(3H)-ones is presented below:

| Starting Material (Quinazolin-4(3H)-one) | Reagents and Conditions | Product (4-Chloroquinazoline) | Reference |

| 4-Hydroxyquinazoline | SOCl₂, reflux, 4 hr | 4-Chloroquinazoline | researchgate.net |

| Substituted 4-hydroxyquinazolines | formamidine-acetate, formamide, 160°C, 4 hr; then SOCl₂, reflux 4 hr | Substituted 4-chloroquinazolines | researchgate.net |

| 4-Hydroxyquinazoline | Thionyl chloride, DMF (cat.), reflux (75°-78°C) | 4-Chloroquinazoline | google.com |

Intramolecular Cyclization Routes in Quinazoline Core Synthesis

The fundamental quinazoline ring system can be constructed through various intramolecular cyclization strategies. These methods often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring. One such approach is the reaction of ortho-aminobenzamides with a one-carbon source, like formamide, which upon heating can lead to the formation of the quinazolinone core. researchgate.net

Another strategy involves the transition-metal-free, base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization to yield quinazolin-4-ones. nih.govnih.gov This method offers an alternative pathway that avoids the use of halogenated substrates in later steps. Microwave-assisted synthesis has also emerged as an efficient method for promoting intramolecular cyclization reactions to form the quinazoline scaffold, often leading to shorter reaction times and higher yields. nih.gov

Direct Synthesis of this compound

The primary method for synthesizing this compound is through the nucleophilic substitution of a halogen atom on the quinazoline ring with hydrazine (B178648).

Hydrazinolysis of Halogenated Quinazoline Precursors (e.g., 4-chloroquinazoline, 2,4-dichloroquinazoline)

The reaction of 4-chloroquinazoline with hydrazine hydrate (B1144303) is a direct and widely used method to prepare 4-hydrazinylquinazoline. rsc.orgchem-soc.si In this reaction, the highly nucleophilic hydrazine molecule attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride ion. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or under reflux conditions. chem-soc.si

Similarly, 2,4-dichloroquinazoline can undergo hydrazinolysis. The reaction with hydrazine can lead to the substitution of one or both chlorine atoms, depending on the reaction conditions and stoichiometry of the reagents. Selective substitution at the C4 position is often achievable due to its higher reactivity compared to the C2 position.

The reaction of 2-(methylthio)quinazoline-4(3H)-thione with hydrazine hydrate also yields 2-methylthio-4-hydrazinoquinazoline, demonstrating another route starting from a thione derivative. lmaleidykla.lt

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction conditions is crucial for maximizing the yield and purity of 4-hydrazinylquinazoline. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. For instance, heating 4-chloroquinazoline with hydrazine hydrate in a solvent like ethanol or glacial acetic acid under reflux for several hours is a common procedure. chem-soc.si

Derivatization Strategies Utilizing the Hydrazinyl Moiety of 4-Hydrazinylquinazoline

The hydrazinyl group of 4-hydrazinylquinazoline is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the formation of various fused heterocyclic systems. libretexts.orgnih.govgreyhoundchrom.com

The primary amine of the hydrazinyl group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. nih.govnih.gov For example, reaction with various aromatic aldehydes in refluxing glacial acetic acid leads to the formation of nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives. chem-soc.si

Furthermore, the hydrazinyl moiety can react with a variety of other electrophiles. Reaction with diethyl oxalate (B1200264) can yield a triazino[4,3-c]quinazoline-3,4-dione, while reaction with acid chlorides can produce triazolo[1,5-c]quinazolines via Dimroth rearrangement. nih.govnih.gov The reaction with carbon disulfide can lead to the formation of triazole-thiol derivatives. researchgate.net These subsequent cyclization reactions are powerful tools for building complex molecular architectures based on the quinazoline core.

The following table summarizes some of the key derivatization reactions of the 4-hydrazinylquinazoline scaffold:

| Reagent | Resulting Structure | Reference |

| Aromatic Aldehydes | nih.govnih.govresearchgate.netTriazolo[4,3-c]quinazolines | chem-soc.si |

| Diethyl Oxalate | nih.govnih.govresearchgate.netTriazolo[4,3-c]quinazoline or Triazino[4,3-c]quinazoline-3,4-dione | nih.govnih.govresearchgate.net |

| Acid Chlorides | nih.govnih.govresearchgate.netTriazolo[1,5-c]quinazolines | nih.govnih.gov |

| Monosaccharides | Sugar Hydrazones | nih.govnih.gov |

| Acetone | Schiff Base | nih.govnih.gov |

Formation of Schiff Bases (Hydrazones)

Schiff bases, or hydrazones, are readily synthesized from this compound. This transformation serves as a crucial intermediate step for the construction of more complex molecular architectures.

Condensation Reactions with Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde)

The condensation of this compound with various aromatic aldehydes proceeds efficiently to yield the corresponding hydrazones. nih.govnih.govmdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dimethylformamide (DMF), often with a few drops of glacial acetic acid to catalyze the reaction. nih.gov The resulting Schiff bases are valuable precursors for the synthesis of various heterocyclic compounds. nih.gov

For instance, the reaction with 4-chlorobenzaldehyde (B46862) produces N'-(4-chlorobenzylidene) quinoline-3-carbohydrazide. The general procedure involves dissolving the aldehyde in ethanol with a catalytic amount of acetic acid, followed by the addition of the hydrazide solution and refluxing for several hours. mdpi.com

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

The hydrazone derivatives of 4-hydrazinylquinazoline are versatile intermediates for synthesizing a variety of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the formation of new rings, leading to complex molecules with diverse properties.

Synthesis of Thiazolidinone Derivatives (e.g., via reaction with thioglycolic acid)

The Schiff bases derived from 4-hydrazinylquinazoline can undergo cyclocondensation with thioglycolic acid to form 4-thiazolidinone (B1220212) derivatives. nih.govcellmolbiol.orgnih.gov This reaction is typically performed by refluxing the hydrazone and thioglycolic acid in a solvent like dry 1,4-dioxane (B91453), often in the presence of a pinch of anhydrous zinc chloride. nih.govnih.gov The resulting thiazolidinone ring is a significant pharmacophore in medicinal chemistry.

| Reactant 1 | Reactant 2 | Product |

| Schiff Base (Hydrazone) | Thioglycolic Acid | Thiazolidinone Derivative |

Synthesis of Azetidinone Derivatives (e.g., via reaction with chloroacetyl chloride)

Another important transformation of the Schiff bases is their reaction with chloroacetyl chloride to yield azetidinone derivatives, which contain a β-lactam ring. mdpi.comresearchgate.net This cyclization is generally carried out in an anhydrous solvent like 1,4-dioxane in the presence of a base such as triethylamine. mdpi.comnih.gov The reaction involves the [2+2] cycloaddition of the chloroacetyl chloride to the azomethine group of the Schiff base.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Schiff Base (Hydrazone) | Chloroacetyl Chloride | Triethylamine | Azetidinone Derivative |

Formation of Thiosemicarbazide (B42300) Derivatives and Subsequent Cyclizations

This compound can be converted into thiosemicarbazide derivatives, which are key precursors for various heterocyclic systems. researchgate.net The synthesis of thiosemicarbazides often involves the reaction of hydrazides with isothiocyanates. researchgate.net These thiosemicarbazide derivatives can then undergo oxidative cyclization to form compounds like 1,3,4-thiadiazolines. researchgate.net The reaction conditions for these cyclizations can vary, but often involve heating in a suitable solvent. researchgate.net

Synthesis of Triazoloquinazolines (e.g., via reaction with carbon disulfide or trifluoroacetic acid)

The formation of a triazole ring fused to the quinazoline core results in triazoloquinazolines, a class of compounds with notable chemical properties. The synthesis of these derivatives can be achieved through various methods. For example, novel quinazoline derivatives containing a 1,2,4-triazole (B32235) Schiff-base unit have been synthesized using 4-chloroquinazoline as a starting material. researchgate.netnih.gov

Synthesis of Tetrazinoquinazolines (e.g., via oxidative cyclization)

The synthesis of fused heterocyclic systems containing a quinazoline ring is a significant area of research in medicinal and materials chemistry. One such system is the tetrazinoquinazoline scaffold, which can be accessed from this compound through cyclization reactions. While direct oxidative cyclization of 4-hydrazinylquinazoline to a tetrazinoquinazoline is not extensively documented, analogous reactions involving the formation of fused tetrazole rings, specifically tetrazolo[5,1-b]quinazolines, are well-established. These syntheses typically involve the reaction of a quinazoline derivative with a source of nitrogen that can facilitate the formation of the tetrazole ring.

A common strategy for the synthesis of tetrazolo[1,5-a]quinoxalines, a related class of compounds, involves the reaction of a chloro-substituted precursor with sodium azide (B81097). nih.gov This suggests that a potential pathway to tetrazolo[5,1-b]quinazolines could involve the diazotization of 4-hydrazinylquinazoline followed by intramolecular cyclization. For instance, the treatment of 4-hydrazinylquinazoline with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) could yield an intermediate azide, which then cyclizes to the tetrazolo[5,1-b]quinazoline. rsc.org

Another approach involves a one-pot, three-component reaction. For example, the synthesis of tetrahydrotetrazolo[5,1-b]quinazolinone derivatives has been achieved through a multicomponent reaction involving an amine, an aldehyde, and a source of azide, often under catalytic conditions. researchgate.net While the starting material in this specific example is not 4-hydrazinylquinazoline, the methodology highlights the feasibility of constructing the fused tetrazole-quinazoline system through convergent synthetic strategies.

The synthesis of the related researchgate.netdntb.gov.uaresearchgate.nettriazolo[5,1-b]quinazolin-9(4H)-one has been accomplished by reacting 2-hydrazinyl-4(3H)-quinazolinone with an appropriate cyclizing agent, demonstrating the utility of the hydrazinyl group in forming fused triazole rings. nih.govresearchgate.net This further supports the potential for similar cyclization strategies to be applied for the synthesis of tetrazinoquinazolines.

Nucleophilic Substitution Reactions and Amidation

The hydrazinyl group of this compound is a potent nucleophile, making it amenable to a variety of substitution and amidation reactions. These reactions are crucial for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Reaction with Benzenesulfonyl Chloride Derivatives to Form Sulfonhydrazides

The reaction of this compound with benzenesulfonyl chloride derivatives is a classic example of nucleophilic substitution, leading to the formation of N-((quinazoline-4-yl)amino)benzenesulfonamides, commonly known as sulfonhydrazides. This transformation involves the attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl generated. nih.govrsc.org

The general reaction scheme is as follows:

4-Hydrazinylquinazoline + ArSO2Cl → N-((Quinazolin-4-yl)amino)benzenesulfonamide + HCl

The reactivity of the benzenesulfonyl chloride can be modulated by the nature of the substituents on the benzene ring. Electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, potentially leading to faster reaction rates, while electron-donating groups may have the opposite effect. nih.gov The synthesis of various quinazoline-substituted sulfonamides has been reported, highlighting the versatility of this reaction in generating a library of compounds. researchgate.netnih.gov

The resulting sulfonhydrazides are valuable intermediates in organic synthesis and have been investigated for their biological activities. The presence of the sulfonamide linkage introduces a key structural motif found in many pharmaceuticals.

Metal Complexation Reactions

The 4-hydrazinylquinazoline moiety contains multiple nitrogen atoms that can act as donor sites for metal ions, making it an excellent ligand for the formation of coordination complexes. The quinazoline ring nitrogen and the hydrazinyl nitrogens can all potentially participate in binding to a metal center.

Synthesis of Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II))

Transition metal complexes of quinazoline derivatives have been extensively studied due to their interesting structural features and diverse applications. dntb.gov.uaresearchgate.net 4-Hydrazinylquinazoline and its derivatives can act as bidentate or tridentate ligands, coordinating to metal ions such as copper(II), nickel(II), and zinc(II). researchgate.netjptcp.comresearchgate.net

The synthesis of these complexes is generally achieved by reacting this compound with a suitable metal salt (e.g., chloride, nitrate, or acetate) in an appropriate solvent, often with the addition of a base to deprotonate the ligand. frontiersin.orgbohrium.com The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the reaction conditions. frontiersin.org

For example, a Schiff base ligand derived from the condensation of 4-hydrazinylquinazoline with an aldehyde or ketone can coordinate to metal ions. nih.gov In such cases, the ligand typically acts as a tridentate ligand, binding through the quinazoline nitrogen, one of the hydrazinyl nitrogens, and the imine nitrogen of the Schiff base. rsc.org

The geometry of the resulting metal complexes can vary depending on the metal ion and the coordination environment. Common geometries include tetrahedral, square planar, and octahedral. researchgate.netnih.govnih.gov

Table 1: Examples of Transition Metal Complexes with Quinazoline-based Ligands

| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |

| Cu(II) | Schiff base of 4-hydrazinylquinazoline | Square Pyramidal | nih.gov |

| Ni(II) | Halogenated (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Octahedral | rsc.org |

| Zn(II) | Aminoquinoline derivative | Tetrahedral | nih.govnih.gov |

| Mn(II) | Schiff base of 4-hydrazinylquinazoline | Octahedral | nih.gov |

| Co(II) | Schiff base of 4-hydrazinylquinazoline | Octahedral | nih.gov |

Spectroscopic Characterization Methods for Structural Elucidation of 4-Hydrazinylquinazoline Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For 4-hydrazinylquinazoline derivatives, characteristic absorption bands are observed for N-H stretching vibrations of the hydrazinyl group (typically in the range of 3100-3400 cm⁻¹), C=N stretching of the quinazoline ring (around 1600-1650 cm⁻¹), and C-N stretching vibrations. nih.gov In sulfonhydrazide derivatives, the S=O stretching vibrations of the sulfonyl group appear as strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). nih.gov In metal complexes, shifts in the vibrational frequencies of the coordinating groups (e.g., N-H and C=N) can provide evidence of complex formation. jptcp.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of 4-hydrazinylquinazoline derivatives, the protons of the quinazoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). researchgate.net The protons of the hydrazinyl group give rise to signals that can exchange with D₂O. researchgate.net The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the quinazoline ring. For sulfonhydrazide derivatives, additional signals corresponding to the protons of the benzenesulfonyl group are observed. In ¹³C NMR spectra, the carbon atoms of the quinazoline ring and any substituents can be assigned based on their chemical shifts. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum confirms the successful synthesis of the target molecule. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinazoline derivatives typically exhibit characteristic absorption bands in the UV region due to π-π* and n-π* transitions of the aromatic system. nih.gov The formation of metal complexes often leads to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and the appearance of new charge-transfer bands, providing evidence of coordination. rsc.orgrsc.org

Table 2: Key Spectroscopic Data for Characterization

| Spectroscopic Technique | Key Information Provided | Typical Ranges/Features for Quinazoline Derivatives |

|---|---|---|

| FT-IR | Identification of functional groups | N-H stretch (3100-3400 cm⁻¹), C=N stretch (1600-1650 cm⁻¹), S=O stretch (1140-1350 cm⁻¹) |

| ¹H NMR | Proton environment and connectivity | Aromatic protons (δ 7.0-9.0 ppm), NH protons (variable, exchangeable) |

| ¹³C NMR | Carbon skeleton | Aromatic carbons (δ 110-160 ppm) |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak (M⁺) |

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound proceeds through several well-established reaction mechanisms, primarily involving the nucleophilic character of the hydrazinyl group and the electrophilic nature of the reagents it reacts with.

Nucleophilic Aromatic Substitution (SNA_r): The synthesis of 4-hydrazinylquinazoline itself often starts from 4-chloroquinazoline. The reaction with hydrazine hydrate proceeds via a nucleophilic aromatic substitution mechanism. researchgate.net The hydrazinyl group acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring, leading to the displacement of the chloride ion. The reaction mechanism can be influenced by the solvent and other reaction conditions. researchgate.net This initial step is crucial as it introduces the reactive hydrazinyl moiety. The regioselectivity of this substitution at the 4-position is well-documented. mdpi.comnih.gov

Mechanism of Sulfonhydrazide Formation: The reaction of 4-hydrazinylquinazoline with a benzenesulfonyl chloride to form a sulfonhydrazide is a classic nucleophilic acyl substitution-type reaction at a sulfur center. The terminal, more nucleophilic nitrogen atom of the hydrazinyl group attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonhydrazide product. A base is typically required to neutralize the hydrogen chloride that is formed. nih.gov The plausible mechanism involves the formation of a tetrahedral intermediate which then collapses to give the final product.

Mechanism of Tetrazole Formation: The formation of a fused tetrazole ring from a hydrazinyl precursor, such as in the synthesis of tetrazolo[5,1-b]quinazolines, typically involves a diazotization-cyclization sequence. rsc.org In the presence of nitrous acid (from NaNO₂/acid), the hydrazinyl group is converted to an azido (B1232118) group (-N₃). This is followed by an intramolecular cyclization where the terminal nitrogen of the azide attacks the C4a-N1 bond of the quinazoline ring, leading to the formation of the five-membered tetrazole ring fused to the quinazoline core.

Mechanism of Metal Complexation: The formation of metal complexes involves the donation of lone pairs of electrons from the nitrogen atoms of the 4-hydrazinylquinazoline ligand to the vacant orbitals of the transition metal ion, forming coordinate covalent bonds. The ligand can coordinate in a bidentate or tridentate fashion depending on the specific derivative and the metal ion. The reaction is typically a Lewis acid-base reaction, where the metal ion is the Lewis acid and the ligand is the Lewis base. The stability and geometry of the resulting complex are governed by factors such as the nature of the metal ion, the ligand field stabilization energy, and steric effects. jptcp.comnih.gov

Nucleophilic Aromatic Substitution Mechanisms in Quinazoline Ring Systems

The primary route to obtaining 4-hydrazinylquinazoline involves a nucleophilic aromatic substitution (S_N_Ar) reaction. This process typically utilizes a 4-haloquinazoline, most commonly 4-chloroquinazoline, as the electrophilic substrate and hydrazine hydrate as the nucleophile. The quinazoline ring system, being electron-deficient, is inherently activated towards nucleophilic attack.

The regioselectivity of this substitution is a critical aspect, particularly when other positions on the quinazoline ring are also substituted with potential leaving groups. For instance, in a 2,4-dichloroquinazoline precursor, the substitution predominantly occurs at the 4-position. mdpi.com This pronounced regioselectivity can be rationalized by considering the electronic properties of the quinazoline nucleus.

Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position of the quinazoline ring possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) compared to the 2-position. mdpi.comnih.govresearchgate.net This indicates that the C4 position is more electrophilic and, therefore, more susceptible to nucleophilic attack. The proposed mechanism for the reaction between 4-chloroquinazoline and hydrazine proceeds via a classic S_N_Ar pathway. researchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloroquinazolines

| Precursor | Nucleophile | Predominant Product | Reference |

| 2,4-dichloroquinazoline | Primary Amines | 2-chloro-4-aminoquinazolines | mdpi.com |

| 2,4-dichloroquinazoline | Secondary Amines | 2-chloro-4-aminoquinazolines | mdpi.com |

| 2,4-dichloroquinazoline | Anilines | 2-chloro-4-anilinoquinazolines | mdpi.com |

| 4-chloroquinazoline | Hydrazine | 4-hydrazinylquinazoline | researchgate.net |

This table illustrates the consistent regioselectivity for nucleophilic substitution at the C4 position of the quinazoline ring.

Role of Elimination and Intramolecular Cyclization in Derivative Formation

This compound is a versatile building block, primarily due to the reactive nature of the hydrazinyl moiety. The two nitrogen atoms of the hydrazinyl group can act as nucleophiles, leading to a variety of chemical transformations. Of particular importance are reactions that involve an initial condensation or acylation at the terminal nitrogen, followed by an intramolecular cyclization and an elimination step, to furnish fused heterocyclic systems.

A prominent example is the synthesis of triazolo[1,5-c]quinazolines. The reaction of a 4-hydrazinoquinazoline (B1199610) derivative with acid chlorides leads to the formation of an N-acylhydrazide intermediate. This intermediate, upon heating, undergoes an intramolecular cyclization. The cyclization is driven by the nucleophilic attack of the N1 nitrogen of the quinazoline ring onto the electrophilic carbonyl carbon of the acyl group. This is followed by the elimination of a water molecule to afford the stable, fused triazoloquinazoline ring system.

Similarly, triazino[4,3-c]quinazoline derivatives can be synthesized from 4-hydrazinoquinazolines. For instance, the reaction with diethyl oxalate results in a condensation reaction followed by intramolecular cyclization and elimination of ethanol to yield a triazino[4,3-c]quinazoline-3,4-dione.

The following table summarizes some key transformations of a 4-hydrazinoquinazoline derivative, highlighting the formation of various fused heterocyclic systems through intramolecular cyclization and elimination.

Table 2: Derivative Formation from 2-ethoxy-4-hydrazinoquinazoline

| Reactant | Resulting Fused Heterocycle | Reaction Type |

| Diethyl oxalate | 6-ethoxy-2H- mdpi.comresearchgate.netresearchgate.nettriazino[4,3-c]quinazoline-3,4-dione | Condensation, Intramolecular Cyclization, Elimination |

| Ethyl chloroacetate | 6-ethoxy-2,3-dihydro-4H- mdpi.comresearchgate.netresearchgate.nettriazino[4,3-c]quinazolin-4-one | Nucleophilic Substitution, Intramolecular Cyclization, Elimination |

| Benzoyl chloride | 5-ethoxy-2-phenyl mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-c]quinazoline | Acylation, Intramolecular Cyclization, Elimination |

| Cinnamoyl chloride | 5-ethoxy-2-styryl mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-c]quinazoline | Acylation, Intramolecular Cyclization, Elimination |

This data is based on the reactions of 2-ethoxy-4-hydrazinoquinazoline as reported in scientific literature.

These reactions underscore the synthetic utility of this compound as a precursor for generating molecular complexity. The interplay of the nucleophilic character of the hydrazinyl group and the electrophilic nature of the quinazoline ring, coupled with subsequent cyclization and elimination reactions, provides a powerful strategy for the construction of novel, fused heterocyclic compounds.

Biological Activities and Pharmacological Insights of 4 Hydrazinylquinazoline Hydrochloride and Its Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of the quinazoline (B50416) scaffold have demonstrated considerable promise as antineoplastic and antiproliferative agents. Their mechanism of action is often multifaceted, targeting various pathways crucial for cancer cell growth and survival.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HepG2, MCF-7, PC3)

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of quinazoline derivatives against a panel of human cancer cell lines. While specific data for 4-hydrazinylquinazoline hydrochloride is limited, studies on related quinazoline and quinazolinone derivatives provide valuable insights into their potential efficacy.

For instance, a series of novel quinazoline-based agents bearing triazole-acetamides were synthesized and evaluated for their cytotoxic activities against several cancer cell lines, including the human liver cancer cell line HepG2 and the human breast cancer cell line MCF-7 . nih.gov One of the most potent derivatives, 8a , exhibited significant activity against HCT-116 and HepG2 cells, with IC50 values of 10.72 and 17.48 µM after 48 hours of treatment, respectively. nih.gov After 72 hours, the IC50 values for compound 8a were even lower, at 5.33 µM for HCT-116 and 7.94 µM for HepG2. nih.gov Against the MCF-7 cell line, derivative 8f was the most effective after 48 hours with an IC50 of 21.29 µM, while after 72 hours, compounds 8k and 8a showed the highest potency with IC50 values of 11.32 µM and 12.96 µM, respectively. nih.gov

Another study on quinazolinone derivatives reported the synthesis of compounds, one of which, 8h , showed significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7, and HepG-2 cell lines with IC50 values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn Furthermore, certain 2,4-disubstituted quinazolines have been investigated for their anticancer potential, with one compound, 5a , demonstrating a significant IC50 of 5.33 µM/ml against the human adenocarcinoma cell line HT-29.

It is important to note that while these findings for related quinazoline compounds are promising, dedicated studies on this compound and its specific derivatives are necessary to ascertain their precise cytotoxic profile against these and other cancer cell lines, including the prostate cancer cell line PC3 .

Table 1: In Vitro Cytotoxicity of Selected Quinazoline Derivatives

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

|---|---|---|---|

| 8a | HCT-116 | 48 | 10.72 |

| 8a | HCT-116 | 72 | 5.33 |

| 8a | HepG2 | 48 | 17.48 |

| 8a | HepG2 | 72 | 7.94 |

| 8a | MCF-7 | 72 | 12.96 |

| 8f | MCF-7 | 48 | 21.29 |

| 8k | MCF-7 | 72 | 11.32 |

| 5a | HT-29 | - | 5.33 |

Enzyme Inhibition Mechanisms in Cancer Pathways

The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Thymidylate synthase (TS) is another critical enzyme in the DNA synthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.orgmdpi.com Inhibition of TS is a validated strategy in cancer therapy. wikipedia.org Research into quinazoline antifolates has identified compounds that effectively inhibit TS. nih.govnih.gov For example, studies on 4-thio-5,8-dideazafolic acid analogues, which contain a quinazoline core, have shown that modifications to the quinazoline ring can impact TS inhibitory activity. nih.gov While replacement of the 4-oxygen with sulfur did not diminish TS inhibition, the introduction of a methylthio group at the 4-position was detrimental. nih.gov This highlights the sensitivity of the enzyme to substitutions at the C4 position of the quinazoline ring, suggesting that the hydrazinyl group in 4-hydrazinylquinazoline could influence its interaction with TS. However, direct experimental evidence is needed to confirm this.

Topoisomerase II (Topo II) is an essential enzyme that modulates DNA topology and is vital for processes like DNA replication and chromosome segregation. Its inhibition can lead to DNA damage and apoptosis in cancer cells. nih.gov Several quinazoline derivatives have been investigated as Topo II inhibitors. nih.govnih.gov A series of nih.govlongdom.orgacs.orgtriazolo[4,3-c]quinazoline derivatives were designed as DNA intercalators and evaluated for their Topo II inhibitory effects. nih.gov One compound from this series, compound 16 , was identified as the most potent cytotoxic and Topo II inhibitor. nih.gov

The planar structure of the quinazoline ring is a key feature that allows these molecules to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. longdom.orgacs.orgresearchgate.net This intercalation can disrupt DNA replication and transcription, contributing to their anticancer effects. Studies on N-alkyl(anilino)quinazoline derivatives have confirmed that the quinazoline nucleus is an effective pharmacophore for DNA binding through an intercalative process. acs.org This suggests that 4-hydrazinylquinazoline derivatives, also possessing a planar aromatic system, may exhibit similar DNA intercalating properties and potentially inhibit Topo II.

Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway, enforcing cell cycle checkpoints to allow for DNA repair. nih.govnih.gov Inhibiting Chk1 can sensitize cancer cells to DNA-damaging agents and induce cell death. The quinazoline scaffold has been utilized in the design of Chk1 inhibitors. nih.gov For example, 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones, which are structurally related to quinazolines, have been developed as potent Chk1 kinase inhibitors. nih.gov While direct evidence for this compound as a Chk1 inhibitor is lacking, the established role of the broader quinazoline class in targeting this kinase suggests a potential avenue for future research into the pharmacological profile of these specific derivatives.

Modulatory Effects on Apoptosis and Angiogenesis Pathways (e.g., Caspase-8, VEGF, NF-κB P65, TNF-α expression for related compounds)

Derivatives of the quinazoline scaffold have demonstrated significant capabilities in modulating critical cellular pathways involved in cancer progression, such as apoptosis (programmed cell death) and angiogenesis (the formation of new blood vessels).

One study investigated a quinazoline analog, 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino)quinazoline (HMJ-30), for its anti-angiogenic properties. nih.gov The compound was found to inhibit the viability of human umbilical vein endothelial cells (HUVECs) and suppress their migration after induction by vascular endothelial growth factor (VEGF). nih.gov The mechanism of action involves the induction of apoptosis in these endothelial cells, which is indicated by the activation of extrinsic caspase signaling, specifically involving caspase-8 and caspase-3. nih.gov Furthermore, HMJ-30 was shown to upregulate the levels of death receptor 5 (DR5), suggesting that its pro-apoptotic effect is mediated through the death receptor pathway. nih.gov The study also confirmed the compound's ability to inhibit vessel sprouting and branching in both in vivo and ex vivo models, such as the chicken chorioallantoic membrane (CAM) and rat aortic ring assays. nih.gov

In another line of research, newly synthesized nih.govnih.govnih.govtriazolo[4,3-c]quinazoline derivatives were evaluated for their antiproliferative and apoptosis-inducing effects. researchgate.net A particularly potent compound from this series induced a tenfold increase in apoptotic cells compared to the control. researchgate.net Mechanistic studies revealed that this compound caused a 3.35-fold increase in the expression of the pro-apoptotic protein BAX and a 1.25-fold reduction in the anti-apoptotic protein Bcl-2. researchgate.net The resulting increase in the BAX/Bcl-2 ratio to 4.57 points to a strong apoptotic effect. researchgate.net This was further substantiated by a significant 4.12-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net These findings highlight the potential of quinazoline derivatives to serve as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors that trigger apoptosis. researchgate.net

Antimicrobial Activities

The 4-hydrazinylquinazoline core and its derivatives have been a fertile ground for the discovery of novel antimicrobial agents, showing efficacy against a range of bacterial and fungal pathogens.

Substituted 4-quinazolyl-hydrazines have been tested for their antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of eight 4-quinazolylhydrazines and eleven of their arylhydrazone derivatives were evaluated. nih.gov The derivative 6-chloro-2-morpholino-4-quinazolyl-5'-nitro-2'-furylhydrazone was identified as the most effective, with minimum inhibitory concentration (MIC) values of 250 mg/L for Staphylococcus aureus (a Gram-positive bacterium) and 350 mg/L for Escherichia coli (a Gram-negative bacterium). nih.gov The study noted that derivatives with a chlorine or methyl group at the 6 or 8 position of the benzene (B151609) ring and a secondary amine at the 2 position of the pyrimidine (B1678525) ring were generally the most effective. nih.gov

Other research into quinazolin-4(3H)-one derivatives also confirmed their antibacterial potential. A study found that the parent compound, 2-phenyl-3-amino quinazoline-4(3H)-one, showed moderate activity against both Gram-positive and Gram-negative bacteria. Interestingly, the substitution of a methoxy (B1213986) (-OCH3) group on the phenyl ring at the 2nd position was found to reduce the activity. However, incorporating a heteryl group, such as a furfurylidene moiety, at the aldimine position significantly enhanced antibacterial activity against all tested pathogens, including S. aureus and E. coli.

The quinoline (B57606) scaffold, closely related to quinazoline, has also yielded potent antibacterial agents. Some quinoline-piperazine hybrids show promising activity against S. aureus and E. coli with MIC values in the low micromolar range. A specific quinoline hybrid with a hydrazone moiety demonstrated an MIC of 2 μM against S. aureus.

Hydrazine-based compounds have emerged as promising antifungal agents, particularly against the opportunistic yeast Candida albicans. A screening of a chemical library identified a series of hybrid compounds containing pyrrolidinone rings and hydrazine (B178648) moieties with fair to excellent antifungal activities. Three molecules from this series, designated Hyd.H, Hyd.OCH3, and Hyd.Cl, were found to significantly reduce the viability of C. albicans with rapid fungicidal action. These compounds were also effective against clinical isolates of C. albicans that were resistant to existing antifungal drugs like fluconazole (B54011) and caspofungin.

In a separate study, a compound identified as (4-phenyl-1, 3-thiazol-2-yl) hydrazine, showed high-efficiency, broad-spectrum antifungal activity. Its MIC against pathogenic fungi, including C. albicans, was in the range of 0.0625-4 μg/ml. At a concentration of just 0.5 μg/ml, the compound exhibited significant fungicidal activity and inhibited the formation of C. albicans biofilms, which are crucial for its virulence. Further investigation revealed that the compound's mechanism involves inducing oxidative damage by increasing reactive oxygen species (ROS) within the fungal cells, leading to DNA damage and cell death.

Antioxidant Properties

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Derivatives of 4-hydrazinylquinazoline have been explored for their ability to counteract this stress through various antioxidant mechanisms.

The antioxidant potential of these compounds is often evaluated by their ability to scavenge stable free radicals. In one study, a series of 4-Hydrazinobenzoic acid derivatives were assessed using DPPH and ABTS assays. nih.gov Several derivatives showed superior antioxidant activity, with some quenching 70–72% of DPPH radicals at a concentration of 20 μg/mL. nih.gov The same compounds demonstrated even higher activity in the ABTS assay, with radical quenching of 80–85% at the same concentration. nih.gov

Similarly, an evaluation of novel 2-pentylquinazolin-4(3H)-one and quinazolin-4(3H)-thione derivatives also revealed significant antioxidant capabilities. The study found a strong correlation between the DPPH and ABTS assay results. One quinazolinthione derivative (compound 14) showed excellent activity against DPPH with an IC50 value of 26.87 μM. The research highlighted that the presence of a thione group (C=S) enhanced antioxidant activity compared to a ketone group (C=O).

Hydrogen peroxide is a reactive oxygen species that can cause damage to cells. The ability of a compound to scavenge H2O2 is another important measure of its antioxidant potential. While direct studies on the H2O2 scavenging activity of this compound are limited, research on other phenolic and antioxidant compounds provides a framework for this activity. Phenolic acids, for instance, have been shown to be effective scavengers of H2O2. Their activity is positively correlated with the number of hydroxyl groups on the aromatic ring, with compounds having three hydroxyl groups in an ortho position to each other showing the strongest activity. The model of ortho substitution of hydroxyl groups appears to be a key determinant for H2O2 scavenging. Studies on plant extracts have also demonstrated significant H2O2 scavenging, with some extracts showing between 15% and 30% scavenging activity. This suggests that compounds with appropriate structural features, such as those found in some quinazoline derivatives, could possess similar capabilities to reduce H2O2 and protect cells from oxidative stress.

Interaction with Biomolecular Targets

The biological efficacy of many quinazoline-based compounds is rooted in their ability to interact with and modify the function of essential biomolecules. The planar structure of the quinazoline ring, coupled with the reactivity of the hydrazinyl group, allows for the generation of derivatives that can bind to DNA and proteins with high affinity and specificity.

The interaction of small molecules with DNA is a cornerstone of the mechanism of action for many anticancer and antimicrobial drugs. Derivatives of 4-hydrazinylquinazoline have been extensively studied for their DNA binding properties, with a particular focus on intercalation.

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA's structure, such as unwinding and lengthening of the helix, which can ultimately interfere with cellular processes like replication and transcription.

A notable derivative, (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, and its metal complexes have been shown to bind to Calf-Thymus DNA (CT-DNA), a commonly used model for studying DNA-drug interactions. nih.govrsc.org Studies involving UV-Vis and fluorescence spectroscopy have indicated that these compounds can intercalate into the DNA base pairs. The binding affinity of these compounds to CT-DNA has been quantified through the calculation of their binding constants (Kb). For instance, a Zn(II) complex of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline, denoted as complex 1 , exhibited a higher binding affinity for CT-DNA compared to a related complex, 2 . nih.gov The binding constants for various metal complexes of this ligand and its halogenated derivatives with CT-DNA are presented in the table below.

| Compound | Metal Ion | Binding Constant (Kb) (M-1) | Reference |

| Zn(L)22·MeOH (1 ) | Zn(II) | 2.1 x 105 | nih.gov |

| [Zn(L)(dicl-O)2]·MeOH (2 ) | Zn(II) | 1.5 x 105 | nih.gov |

| [(E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazoline] (L1) Metal Complexes | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Varies with metal ion | rsc.org |

| [(E)-4-(2-((3-fluoropyridin-2-yl)methylene)hydrazinyl) quinazoline] (L2) Metal Complexes | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Varies with metal ion | rsc.org |

| Copper(II) complexes with (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline and NSAIDs | Cu(II) | Tightly binds | rsc.org |

| L = (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline |

Furthermore, the synthesis of nih.govrsc.orgresearchgate.nettriazolo[4,3-c]quinazoline derivatives, which can be derived from 4-hydrazinylquinazoline, has also yielded compounds with significant DNA binding affinities. These compounds are designed to act as DNA intercalators, and their binding strength is influenced by the nature of the substituents on the triazoloquinazoline core.

The ability of a compound to cleave DNA is a critical aspect of its potential as a genotoxic agent and, consequently, as a chemotherapeutic drug. This activity can occur through various mechanisms, including oxidative damage or hydrolytic cleavage of the phosphodiester backbone.

The cleavage activity of 4-hydrazinylquinazoline derivatives is often assessed by their ability to convert supercoiled plasmid DNA (Form I) into its nicked (Form II) and linear (Form III) forms. This process can be monitored using agarose (B213101) gel electrophoresis.

Metal complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline have demonstrated the ability to cleave supercoiled pBluescript KS II plasmid DNA. nih.gov In a comparative study, the Zn(II) complex 1 was found to be a more potent DNA cleaving agent than complex 2 . nih.gov Similarly, transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline have been shown to cleave supercoiled pBR322 plasmid DNA. rsc.org The efficiency of cleavage often depends on the concentration of the compound and the specific metal ion involved.

| Compound | Plasmid DNA | Cleavage Activity | Reference |

| Zn(L)22·MeOH (1 ) | pBluescript KS II | More active than complex 2 | nih.gov |

| [Zn(L)(dicl-O)2]·MeOH (2 ) | pBluescript KS II | Less active than complex 1 | nih.gov |

| Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | pBR322 | Exhibit cleavage ability, dependent on concentration and metal ion | rsc.org |

| Copper(II) complexes with (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline and NSAIDs | pBR322 | Most induce notable cleavage | rsc.org |

Photo-cleavage refers to the ability of a compound to induce DNA cleavage upon irradiation with light. This property is particularly interesting for the development of photodynamic therapy agents, which can be activated at specific sites in the body to minimize side effects.

The aforementioned metal complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline and its halogenated derivatives have been investigated for their photo-cleavage activity. nih.govrsc.org These studies have shown that the DNA cleavage efficiency of these compounds can be significantly enhanced upon irradiation with UVA, UVB, or visible light. nih.govrsc.org This suggests that these derivatives can generate reactive species upon photoactivation, which then lead to DNA strand scission. The most active photo-cleaver among the initial Zn(II) complexes was compound 1 . nih.gov

The interaction of small molecules with proteins is fundamental to pharmacology. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are often used as model proteins to study the binding affinity and pharmacokinetic properties of potential drugs.

Derivatives of 4-hydrazinylquinazoline have been shown to bind to serum albumins. The binding constants of Zn(II) complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline with bovine serum albumin have been determined, and the preferred binding subdomain on the albumin molecule has been identified. nih.gov Similarly, transition metal(II) complexes of halogenated derivatives of this ligand have been studied for their affinity to bovine serum albumin. rsc.org Copper(II) complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline and its methoxylated derivative have also been shown to bind tightly and reversibly to albumin. rsc.org These studies are crucial for understanding the distribution and transport of these compounds in the bloodstream.

Beyond serum albumins, quinazoline derivatives have been investigated as inhibitors of various enzymes. The 4-aminoquinazoline core, which is structurally related to the 4-hydrazinylquinazoline scaffold, is a well-known pharmacophore for kinase inhibitors, including those targeting the epidermal growth factor receptor (EGFR). nih.gov This highlights the potential for 4-hydrazinylquinazoline derivatives to be developed as targeted enzyme inhibitors.

| Compound/Derivative Class | Target Protein | Type of Interaction/Activity | Reference |

| Zn(II) complexes of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Bovine Serum Albumin | Binding affinity determined, binding subdomain identified | nih.gov |

| Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline | Bovine Serum Albumin | Binding affinity studied | rsc.org |

| Copper(II) complexes with (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline and NSAIDs | Albumin | Tight and reversible binding | rsc.org |

| 4-Aminoquinazoline derivatives | Kinases (e.g., EGFR) | Inhibition | nih.gov |

Protein Binding Interactions

Other Pharmacological Potentials of 4-Hydrazinylquinazoline Derivatives

Derivatives of 4-hydrazinylquinazoline have demonstrated a broad spectrum of pharmacological activities, indicating their potential as scaffolds for the development of new therapeutic agents.

Anti-inflammatory Activity

Hydrazone derivatives have been recognized for their potential as anti-inflammatory agents. plos.orgmdpi.com Their mechanism of action can involve the inhibition of key inflammatory mediators. For example, some hydrazone derivatives have been shown to block the COX-2 enzyme, which is responsible for the production of prostaglandins, important mediators of inflammation. plos.orgnih.gov

The anti-inflammatory effects of hydrazone derivatives have been evaluated in various preclinical models. For instance, in carrageenan-induced paw edema models in rats, certain N-pyrrolylcarbohydrazide and pyrrole (B145914) hydrazone derivatives have demonstrated significant, dose-dependent reductions in edema. mdpi.com The structural features of these compounds, such as the presence of a 4-chlorophenyl substituent, can enhance their hydrophobic interactions with enzymes like COX, contributing to their anti-inflammatory activity. mdpi.com

Furthermore, N-acyl hydrazone derivatives have been shown to reduce pro-inflammatory cytokines such as IL-6, IL-18, and TNF-α, as well as the enzymes iNOS and COX-2 in models of acute lung inflammation. nih.gov Some of these derivatives also increased the levels of anti-inflammatory cytokines like IL-4 and IL-10. nih.gov The anti-inflammatory effect can also be mediated through the histaminergic receptor pathways. plos.org

Below is a table summarizing the anti-inflammatory activity of selected hydrazone derivatives:

| Compound/Derivative | Model | Key Findings | Reference |

| Hydrazone derivative H5 | Acetic acid-induced writhing and formalin-induced nociception in mice | Reduced nociceptive behavior and inflammation; potential COX-2 inhibition. | plos.orgnih.gov |

| N-pyrrolylcarbohydrazide (1) and pyrrole hydrazone derivative (1A) | Carrageenan-induced paw edema in rats | Compound 1 showed dose-dependent activity; Compound 1A was effective in the late phase of inflammation. | mdpi.com |

| N-acyl hydrazone derivatives (JR-17, JR-18) | Acute lung injury model | Inhibited cell migration, reduced pro-inflammatory cytokines (IL-6, IL-18, TNF-α), and decreased COX-2 and iNOS levels. | nih.gov |

| Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-one | Carrageenan-induced paw edema in mice | Showed moderate to excellent anti-inflammatory activity compared to diclofenac (B195802) sodium. | jocpr.com |

Antimalarial Activity (e.g., against Plasmodium falciparum)

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. mdpi.com Quinoline-based compounds, including 4-aminoquinoline (B48711) derivatives, have historically been a cornerstone of antimalarial therapy and continue to be a favored scaffold in drug discovery. mdpi.comnih.gov

Hydrazone analogues of 4-aminoquinoline have shown promising antimalarial activity. mdpi.com In vitro studies against multidrug-resistant strains of P. falciparum have demonstrated that these compounds can have IC₅₀ values in the low micromolar to nanomolar range. mdpi.com The activity of these compounds can be time-dependent, with increased efficacy observed with longer exposure times. mdpi.com

The mechanism of action of some antimalarial compounds involves the inhibition of hemozoin formation in the parasite's digestive vacuole or the inhibition of isoprenoid biosynthesis. nih.gov Some 4-aminoquinoline hydrazone compounds have been shown to inhibit heme to hemozoin formation. mdpi.com Furthermore, these compounds can exhibit a rapid onset of action, which is crucial for alleviating patient symptoms and minimizing the development of resistance. mdpi.com

The following table presents data on the antimalarial activity of some quinoline-based hydrazone derivatives:

| Compound Class | Plasmodium Strain | Activity (IC₅₀) | Key Findings | Reference |

| 4-Aminoquinoline hydrazone analogues | Multidrug-resistant K1 strain of P. falciparum | 0.026 to 0.219 µM (72h) | Showed rapid onset of action and good in vitro safety profiles. | mdpi.com |

| 4-Nerolidylcatechol derivatives | K1 strain of P. falciparum | 0.67 to 23 µM | Inhibit hemozoin formation and isoprenoid biosynthesis. | nih.gov |

Monoamine Oxidase (MAO) Inhibition (for related hydrazide/hydrazone analogues)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases. Hydrazide and hydrazine-based compounds have historically been an important class of MAO inhibitors. nih.gov

Hydrazones, as analogues of hydrazines, have also been investigated for their MAO inhibitory potential. nih.gov The azomethine group (-NHN=CH-) in hydrazones is a key structural feature that influences their chemical and physical properties, which are important for their interaction with the active site of MAO enzymes. nih.gov

Some quinazolinone-based pyrazoline derivatives have been synthesized and evaluated for their MAO inhibitory activity. nih.gov These studies have identified compounds with high activity against both MAO-A and MAO-B isoforms. nih.gov The selectivity of these inhibitors for a particular isoform can be influenced by specific interactions within the enzyme's active site, such as hydrophobic interactions and hydrogen bonding. nih.gov For example, strong hydrophobic and hydrogen bonding interactions can favor selectivity towards the MAO-B isoform. nih.gov

Acetylcholinesterase (AChE) Inhibition (for related hydrazide/hydrazone analogues)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. nih.govresearchgate.net

Hydrazide-hydrazone compounds have emerged as a promising scaffold for the design of AChE inhibitors. nih.govnih.gov The hydrazone moiety can enhance the metabolic stability and bioavailability of these compounds. nih.gov The combination of aryl ester and hydrazone moieties in a single molecule can lead to multimodal inhibition, potentially targeting multiple sites within the enzyme and resulting in synergistic effects. nih.gov

Several studies have reported the synthesis and evaluation of novel hydrazide-hydrazone derivatives as AChE inhibitors. These compounds have shown inhibitory activities with IC₅₀ values in the nanomolar to micromolar range. nih.govnih.gov For example, certain nicotinic hydrazide derivatives and iodinated hydrazide-hydrazones have demonstrated potent inhibition of both AChE and butyrylcholinesterase (BChE). nih.govnih.gov

Here is a table summarizing the AChE inhibitory activity of some hydrazide-hydrazone analogues:

| Compound Class | Enzyme(s) | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

| Nicotinic hydrazide derivatives | AChE, BChE | IC₅₀: 21.45-61.37 nM (AChE), 18.42-54.74 nM (BChE) | nih.gov |

| Iodinated hydrazide-hydrazones | AChE, BChE | IC₅₀: 15.1-140.5 µM (AChE), 35.5-170.5 µM (BChE) | nih.gov |

| N,N′-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides | AChE | Kᵢ: 66-128 nM | researchgate.net |

General Antiviral and Anti-HIV Activity (for quinazoline derivatives)

The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent antiviral effects against a diverse range of viruses. mdpi.comnih.gov These compounds have been investigated for their ability to inhibit both RNA and DNA viruses, such as Zika virus, Dengue virus, human rotavirus, and Human Immunodeficiency Virus (HIV). nih.govmdpi.comnih.gov The antiviral action of quinazoline derivatives often involves interfering with viral replication or growth without exhibiting toxicity to the host cells. mdpi.com

Research has explored various substituted quinazoline and quinazolinone analogs, revealing that the nature and position of substituents on the quinazoline ring system significantly influence their antiviral potency and spectrum. researchgate.net For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones and benzo[g]quinazoline (B13665071) derivatives have shown promising results against different viral strains. mdpi.comhakon-art.com

Antiviral Activity Against Various Viruses

Quinazoline derivatives have been identified as potent antiviral agents against several viruses.

Zika and Dengue Virus: A study on 2,3,6-trisubstituted quinazolinone compounds identified them as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Specifically, compounds 22 , 27 , and 47 demonstrated broad and potent activities against both ZIKV and Dengue virus (DENV), with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov

Human Rotavirus: An in vitro investigation of benzo[g]quinazoline derivatives against the human rotavirus Wa strain revealed significant antiviral activity. mdpi.com Compounds 1 , 2 , 3 , 9 , and 16 showed the highest efficacy, with viral reduction percentages ranging from 50% to 66%. mdpi.com The substitutions at position 3 with aliphatic (methyl, ethyl) or aromatic (benzyl) groups were found to enhance the inhibitory effects. mdpi.com

Plant Viruses: The antiviral potential of quinazolines extends to plant viruses. Derivatives have been tested against the cucumber mosaic virus, with some compounds showing protective activities comparable to or better than commercial drugs like ningnanmycin. mdpi.com Similarly, myricetin (B1677590) derivatives incorporating a quinazolinone moiety have demonstrated curative, protective, and inactivating activities against the Tobacco Mosaic Virus (TMV). nih.gov For example, compound L11 exhibited a curative effect of 63.1% and a protective activity of 68.7% against TMV. nih.gov

Other Viruses: Novel quinazoline artemisinin (B1665778) hybrids have shown potent activity against cytomegalovirus, being 12 to 17 times more effective than the standard drug ganciclovir. mdpi.com Quinazoline derivatives have also been noted for their activity against Hepatitis C virus and Japanese Encephalitis virus. mdpi.com

Table 1: Antiviral Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target Virus | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound 22 | Zika Virus (ZIKV) | EC₅₀ | 900 nM | nih.gov |

| Compound 27 | Zika Virus (ZIKV) | EC₅₀ | 180 nM | nih.gov |

| Compound 47 | Zika Virus (ZIKV) | EC₅₀ | 210 nM | nih.gov |

| Benzo[g]quinazoline 1 | Human Rotavirus Wa | Reduction Percentage | 50-66% | mdpi.com |

| Benzo[g]quinazoline 3 | Human Rotavirus Wa | Reduction Percentage | 50-66% | mdpi.com |

| Benzo[g]quinazoline 9 | Human Rotavirus Wa | Reduction Percentage | 50-66% | mdpi.com |

| Quinazoline artemisinin hybrid 4a | Cytomegalovirus | EC₅₀ | 0.15-0.21 μM | mdpi.com |

| Myricetin derivative L11 | Tobacco Mosaic Virus | Curative Effect | 63.1% | nih.gov |

| Myricetin derivative L11 | Tobacco Mosaic Virus | Protective Activity | 68.7% | nih.gov |

Anti-HIV Activity

The antiviral activity of quinazoline derivatives against HIV has been a significant area of research. hakon-art.com These compounds primarily function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site for nucleosides. nih.govfrontiersin.org This binding induces a conformational change that inhibits the enzyme's function, thereby blocking viral replication. nih.gov

Mechanism of Action: One notable quinazolinone, 6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one (L-738,372) , acts as a reversible and noncompetitive inhibitor of HIV-1 RT. nih.gov It binds to a site that overlaps with that of other NNRTIs. nih.gov Studies have shown that the activity of these compounds can be influenced by substituents on the quinoline ring, with electron-withdrawing groups often increasing inhibitory potential. researchgate.net

In Vitro Studies: Various synthesized quinazoline derivatives have been screened for their anti-HIV activity. In one study, novel 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and tested against HIV-1 (IIIB) in MT-4 cells. hakon-art.com The compound 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one showed a 15% maximum protection against HIV-1 replication at sub-toxic concentrations. hakon-art.com

Hybrid Molecules: Researchers have also designed hybrid molecules combining quinazoline with other pharmacophores. A series of quinazoline-triazine hybrids linked with ethylenediamine (B42938) were evaluated for their in vitro activity against HIV-1 (strain IIIB) and HIV-2 (strain ROD). tandfonline.com While some compounds like 6d, 7g, 7h, 7n, 7p, and 7s showed activity against HIV-1 and HIV-2 replication, they lacked selectivity. tandfonline.com Another study focused on quinazolinone-incorporated coumarin (B35378) derivatives, designed as potential integrase inhibitors. benthamdirect.com The unsubstituted phenyl derivative in this series displayed the highest activity and selectivity with an EC₅₀ value of 5 μM. benthamdirect.com

Table 2: Anti-HIV Activity of Selected Quinazoline Derivatives

| Compound/Derivative | HIV Strain(s) | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| L-738,372 | HIV-1 | - | Ki | 140 nM | nih.gov |

| PY-QZ MBR | HIV-1 (IIIB) | MT-4 | Max. Protection | 15% | hakon-art.com |

| Unsubstituted Phenyl Coumarin-Quinazolinone | HIV | - | EC₅₀ | 5 μM | benthamdirect.com |

| Quinazoline-Triazine Hybrid 7g | HIV-1 & HIV-2 | MT-4 | IC₅₀ | 2.22 μg/mL | tandfonline.com |

| Quinazoline-Triazine Hybrid 7h | HIV-1 & HIV-2 | MT-4 | IC₅₀ | 4.24 μg/mL | tandfonline.com |

| Quinazoline-Triazine Hybrid 7p | HIV-1 & HIV-2 | MT-4 | IC₅₀ | 5.37 μg/mL | tandfonline.com |

Computational and in Silico Approaches in the Study of 4 Hydrazinylquinazoline Hydrochloride

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design and discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Ligand-Protein Interactions (e.g., DHFR, TS, Topo II)

Molecular docking studies have been pivotal in understanding the interactions between quinazoline (B50416) derivatives and various protein targets, including Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Topoisomerase II (Topo II). These enzymes are crucial for cell proliferation, making them significant targets in cancer research.

Derivatives of the quinazoline scaffold have been investigated as inhibitors of these enzymes. For instance, in the context of Topo II, a key enzyme in regulating DNA topology, molecular docking has been used to explore the binding modes of novel 1,2,4-triazolo[4,3-c]quinazoline derivatives. nih.gov These studies aim to elucidate how these compounds interact with the DNA-Topo II complex at a molecular level. nih.gov The binding of these inhibitors can stabilize the enzyme-DNA covalent complexes, leading to DNA strand breaks, or block the catalytic site of Topo II. nih.gov

Docking analyses reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the target protein. For example, studies on fluoroquinolones with human topoisomerase IIα have shown hydrogen bond formation with the active site residue GLN773. nih.gov The binding energies calculated from these docking studies provide an estimate of the binding affinity. For instance, various fluoroquinolones exhibited binding energies ranging from -6.06 to -7.7 kcal/mol with human topoisomerase IIα. nih.gov

The insights gained from these ligand-protein interaction studies are crucial for the rational design of more potent and selective inhibitors. By understanding the key interactions, medicinal chemists can modify the chemical structure of the lead compound to enhance its binding affinity and biological activity.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives and Related Compounds with Protein Targets

| Compound Class | Protein Target | Key Findings |

| 1,2,4-Triazolo[4,3-c]quinazoline derivatives | Topoisomerase II | Explored binding modes within the DNA-Topo II complex to understand inhibitory action. nih.gov |

| Fluoroquinolines | Human Topoisomerase IIα | Formation of hydrogen bonds with active site residue GLN773; binding energies ranged from -6.06 to -7.7 kcal/mol. nih.gov |

| Quinazolinone derivatives | Epidermal Growth Factor Receptor (EGFR) | Predicted binding affinities were comparable to the known inhibitor Gefitinib, suggesting a promising lead scaffold. nih.gov |

| δ-Carboline derivatives | α-Topoisomerase II | Designed derivatives showed potential as novel inhibitors for cancer therapy. nih.gov |

DNA-Compound Interactions and Binding Affinity Predictions

In addition to protein targets, the interaction of quinazoline derivatives with DNA is a significant area of investigation, particularly for their potential as anticancer agents. Molecular docking is employed to predict how these compounds bind to DNA, with intercalation being a common mode of interaction.

Studies on 1,2,4-triazolo[4,3-c]quinazoline derivatives have shown their potential as DNA intercalators. nih.govnih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cell death. nih.gov Molecular docking helps to visualize and analyze these intercalative binding modes, providing insights into the specific interactions with DNA bases.

Binding affinity predictions from these studies are often correlated with experimental results. For example, a study on new nih.govnih.govacs.orgtriazolo[4,3-c]quinazolines identified compounds with significant DNA binding affinities, which was consistent with their cytotoxic effects. nih.gov Similarly, research on anthraquinone (B42736) derivatives binding to G-quadruplex DNA has utilized molecular docking to demonstrate exterior groove binding, with calculated binding energies correlating with experimental binding affinities. nih.gov

These computational predictions of DNA-compound interactions are invaluable for understanding the mechanism of action and for the rational design of new DNA-targeting agents.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which is essential for rational drug design.

Density Functional Theory (DFT) Applications in Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of quinazoline derivatives, DFT is applied to calculate various structural and electronic properties.

DFT calculations can be used to optimize the geometry of molecules, providing accurate three-dimensional structures. nih.gov This is a crucial first step for many other computational methods, including molecular docking. Furthermore, DFT is employed to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability.

Vibrational frequency calculations using DFT can be compared with experimental infrared (IR) spectra to confirm the structure of synthesized compounds. nih.gov DFT has also been used to study the effects of atomic substitution on the photophysical properties of quinazoline derivatives, providing insights into their potential applications as sunscreens. acs.org The method allows for the calculation of parameters related to excited-state intramolecular proton transfer (ESIPT) and electronic spectra. acs.org

Table 2: Applications of DFT in the Study of Quinazoline Derivatives

| Application | Property Calculated | Significance |

| Geometry Optimization | Molecular structure | Provides an accurate 3D structure for further computational analysis. nih.gov |

| Electronic Properties | HOMO-LUMO energies, energy gap | Indicates chemical reactivity and stability. nih.gov |

| Vibrational Analysis | Infrared spectra | Confirms the chemical structure of synthesized compounds. nih.gov |

| Photophysical Properties | Electronic spectra, ESIPT parameters | Investigates potential applications, such as in sunscreens. acs.org |

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions over time.

Conformational Analysis and Energy Minimization (e.g., using MOE with MMFF94X forcefield)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the low-energy conformations of a molecule is crucial, as the bioactive conformation is often one of the most stable ones.

Software packages like the Molecular Operating Environment (MOE) are used to perform conformational analysis and energy minimization. Energy minimization is a computational process that finds the arrangement in space of a collection of atoms where the net inter-atomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. This is often achieved using force fields like the Merck Molecular Force Field 94X (MMFF94X).

For new nih.govnih.govacs.orgtriazolo[4,3-c]quinazoline derivatives, conformational analysis helps in understanding the three-dimensional structure and flexibility of the molecules, which is essential for their interaction with biological targets. nih.gov The process typically involves generating a set of possible conformations and then minimizing their energy to find the most stable structures. These low-energy conformers are then often used as the starting point for molecular docking studies to ensure that the docked pose is energetically favorable.

Structure-Activity Relationship (SAR) Studies (in silico predictions)

In silico Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the quinazoline scaffold, which is the core of 4-Hydrazinylquinazoline hydrochloride, computational studies have revealed key structural features that are predicted to govern its interactions with biological targets. These studies often employ molecular docking simulations to predict the binding orientation and affinity of a ligand to the active site of a target protein. nih.govfrontiersin.org

The quinazoline ring system is a stable template that allows for the incorporation of various biologically active motifs, making it a subject of interest in novel drug design. nih.govfrontiersin.org Computational analyses of quinazoline derivatives have shown that modifications at different positions of the quinazoline ring can significantly impact their predicted biological effects. For instance, in the context of anticancer activity, the introduction of different substituents can alter the binding affinity of the compound to target proteins like Epidermal Growth Factor Receptor (EGFR). mui.ac.ir

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful in silico tool used to correlate the structural properties of a series of compounds with their biological activity. mui.ac.ir For quinazoline derivatives, QSAR models have been developed to predict their anticancer activity based on various descriptors such as constitutional, functional, and chemical properties. mui.ac.ir These models can help in designing new lead compounds with potentially enhanced efficacy. mui.ac.ir

Molecular docking studies on 4-aminoquinazoline derivatives have shed light on the structural factors that contribute to high affinity and selectivity for specific receptors, such as the opioid receptor like-1 (ORL1). nih.gov These in silico models help to understand the key interactions, like hydrogen bonding, that are crucial for the compound's activity. nih.gov

In Silico Assessment of Predicted Biological Properties (e.g., for antimicrobial activity, cytotoxicity)

In silico tools are widely used to predict the biological properties of new chemical entities, including their potential antimicrobial and cytotoxic effects. These predictions are often based on the compound's similarity to known active molecules and its predicted interactions with biological targets.

Antimicrobial Activity:

The quinazoline nucleus is a known pharmacophore for antimicrobial activity. nih.gov In silico studies, such as molecular docking, are employed to predict the binding affinities of quinazoline derivatives towards microbial enzymes, which can indicate their potential as antimicrobial agents. nih.gov For example, molecular docking studies have been used to examine the binding of quinazolin-2,4-dione hybrids to S. aureus tyrosyl-tRNA synthetase, a key bacterial enzyme. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to assess the drug-like properties of these compounds. nih.govacs.org These predictions can help in identifying candidates with favorable pharmacokinetic and safety profiles. acs.org For instance, studies on thieno-thiazolo-quinazoline derivatives have utilized in silico tools to predict their ADMET properties. acs.org

Cytotoxicity:

The cytotoxic potential of quinazoline derivatives against various cancer cell lines is another area extensively studied using in silico methods. nih.govnih.govresearchgate.net Molecular docking simulations are performed to predict the inhibitory action of these compounds against cancer-related protein targets such as AKT1, Topoisomerase II, and VEGFR2. nih.govnih.govresearchgate.net

For example, a study on novel quinazolinone derivatives utilized molecular docking to analyze their inhibitory action against Homo sapiens AKT1 protein, a key player in cancer cell survival. nih.gov The results of these simulations were found to be in accordance with in vitro cytotoxicity assays, supporting the predicted biological activity. nih.gov Similarly, in silico screening has been used to identify new quinazoline derivatives with potential as anticancer agents by targeting EGFR. mui.ac.ir The binding energy from these docking simulations often correlates well with experimental data. mui.ac.ir

The following table summarizes the in silico predicted activities of some quinazoline derivatives based on various studies: